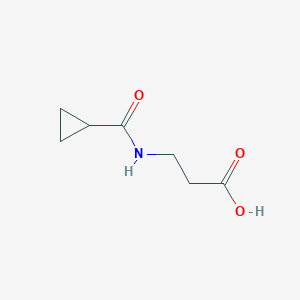

3-(Cyclopropanecarboxamido)propanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(Cyclopropanecarboxamido)propanoic acid is a chemical compound with the molecular formula C7H11NO3 . It is used in the field of organic chemistry as a building block .

Molecular Structure Analysis

The molecular structure of 3-(Cyclopropanecarboxamido)propanoic acid consists of 7 carbon atoms, 11 hydrogen atoms, and 3 oxygen atoms . The exact linear structure formula is not provided in the available resources .科学研究应用

Inhibitor of Human Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain Enzymes

3-(Cyclopropanecarboxamido)propanoic acid derivatives have been evaluated as inhibitors of human hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD) enzymes . These enzymes play a crucial role in the regulation of HIF, which is a transcription factor that responds to changes in available oxygen in the cellular environment, specifically, to decreases in oxygen, or hypoxia .

The derivatives containing a benzoxazole moiety were found to inhibit PHD-2 with IC50 values of 2.24 μM and 1.32 μM, respectively . However, these compounds did not upregulate HIF-1α levels in cells . This research is significant as there is current interest in developing human PHD inhibitors for the treatment of anemia and other hypoxia-related diseases .

Esterification of Propanoic Acid

3-(Cyclopropanecarboxamido)propanoic acid can be used in the esterification of propanoic acid with 1,2-propanediol . This reaction was carried out using a clay supported heteropolyacid as a solid acid catalyst in a batch reactor . The product of this reaction, the diester of propanoic acid with propylene glycol, is approved as a safe chemical and also as a food flavoring agent in non-alcoholic beverages, chewing gums, and frozen dairy products .

作用机制

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological interactions.

Mode of Action

The specific mode of action of 3-(Cyclopropanecarboxamido)propanoic acid is currently unknown . As with the targets, compounds with similar structures, like indole derivatives, have been shown to possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Related compounds such as cyclopropane fatty acids have been studied for their role in lipid metabolic pathways . Additionally, indole-3-propionic acid (IPA), a gut microbiota metabolite, has been shown to promote cholesterol efflux from macrophages via the miR-142-5p/ABCA1 signaling pathway .

Pharmacokinetics

The pharmacokinetics of similar compounds, such as indole derivatives, have been extensively studied .

Result of Action

Related compounds such as ipa have been shown to restore social function and hippocampal inhibitory synaptic transmission in a 16p112 microdeletion mouse model .

Action Environment

The gut microbiota has been shown to play a significant role in the production of related compounds such as ipa .

属性

IUPAC Name |

3-(cyclopropanecarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c9-6(10)3-4-8-7(11)5-1-2-5/h5H,1-4H2,(H,8,11)(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHBLPGFRQKEIIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Cyclopropanecarboxamido)propanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[(5-nitro-2-pyridinyl)oxy]-2-thiophenecarboxylate](/img/structure/B2941608.png)

![N-(4-butylphenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2941610.png)

![Methyl 2-[[4-[butyl(methyl)sulfamoyl]benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2941614.png)

![tert-Butyl (5-oxospiro[2.3]hexan-1-yl)carbamate](/img/structure/B2941615.png)

![N-benzyl-6-{[(4-chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinamine](/img/structure/B2941616.png)

![(3Ar,6aR)-5-phenylmethoxycarbonyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2941617.png)

![N-cyclohexyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2941620.png)

![4-Chloro-5-[4-(4-methylphenyl)piperazin-1-yl]-2-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2941623.png)

![(2-Chloro-6-fluorophenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2941625.png)